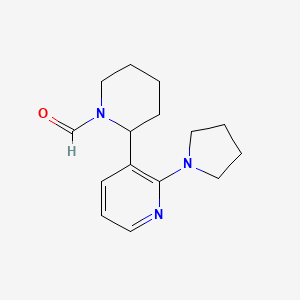

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15866557

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O |

|---|---|

| Molecular Weight | 259.35 g/mol |

| IUPAC Name | 2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C15H21N3O/c19-12-18-11-2-1-7-14(18)13-6-5-8-16-15(13)17-9-3-4-10-17/h5-6,8,12,14H,1-4,7,9-11H2 |

| Standard InChI Key | UZGXDMJJLWAEQD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C=O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde systematically describes its architecture:

-

A piperidine ring (6-membered saturated nitrogen heterocycle) substituted with an aldehyde group at position 1.

-

A pyridine ring (6-membered aromatic nitrogen heterocycle) at position 2 of the piperidine, bearing a pyrrolidine substituent (5-membered saturated nitrogen heterocycle) at its position 2.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O | |

| Molecular Weight | 259.35 g/mol | |

| Canonical SMILES | C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C=O | |

| InChIKey | UZGXDMJJLWAEQD-UHFFFAOYSA-N |

The aldehyde group enhances reactivity for further derivatization, while the fused heterocycles may facilitate interactions with biological targets, such as enzymes or receptors .

Synthesis and Structural Analogues

Structural Analogues

Comparative analysis of analogues reveals trends in bioactivity:

The presence of aromatic systems (e.g., pyridine, quinoline) correlates with enhanced antimicrobial and anticancer properties .

Physicochemical Properties

Limited experimental data exist for this compound, but computational and empirical predictions can be inferred:

-

Solubility: Likely low aqueous solubility due to hydrophobic pyrrolidine and piperidine moieties.

-

Melting Point: Heterocyclic aldehydes typically exhibit melting points between 80–150°C, depending on crystallinity.

-

Stability: Aldehydes are prone to oxidation, necessitating storage under inert conditions.

Structural similarities to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde (MW 250.36 g/mol) suggest comparable lipophilicity and bioavailability.

Applications in Materials Science

Coordination Chemistry

The aldehyde and nitrogen atoms may act as ligands for metal ions. For example, benzofuropyridine derivatives form stable complexes with cobalt, which exhibit unique magnetic properties . Such complexes could be exploited in catalysis or sensors.

Polymer Synthesis

Aldehyde-functionalized heterocycles serve as crosslinkers in thermosetting resins. The rigidity of the piperidine-pyridine backbone might enhance polymer thermal stability.

Challenges and Future Directions

-

Synthetic Optimization: Developing efficient, scalable routes remains critical. Transition metal-catalyzed cross-couplings or flow chemistry approaches could improve yields .

-

Biological Profiling: Prioritize in vitro assays against bacterial, fungal, and cancer cell lines to identify lead applications.

-

Computational Modeling: Molecular docking studies could predict target engagement with enzymes like acetylcholinesterase or DNA gyrase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume